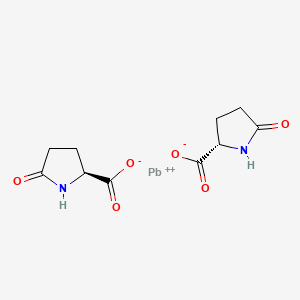
p-(9,9-Dimethyldecyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(9,9-Dimethyldecyl)benzenesulfonic acid is an organosulfur compound with the molecular formula C18H30O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a 9,9-dimethyldecyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(9,9-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of p-(9,9-Dimethyldecyl)benzene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-80°C and stirring the reaction mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through processes such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
p-(9,9-Dimethyldecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The sulfonic acid group can react with alcohols to form sulfonate esters.
Neutralization: The acidic nature of the compound allows it to react with bases to form salts.
Common Reagents and Conditions
Sulfuric Acid: Used in the sulfonation process.
Alcohols: Used in esterification reactions.
Bases: Such as sodium hydroxide, used in neutralization reactions.
Major Products Formed
Sulfonate Esters: Formed through esterification.
Sulfonate Salts: Formed through neutralization.
Scientific Research Applications
p-(9,9-Dimethyldecyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of p-(9,9-Dimethyldecyl)benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification and dispersion are required.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound, which lacks the 9,9-dimethyldecyl group.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of the 9,9-dimethyldecyl group.
Methanesulfonic Acid: A simpler sulfonic acid with a single carbon chain.
Uniqueness
p-(9,9-Dimethyldecyl)benzenesulfonic acid is unique due to the presence of the bulky 9,9-dimethyldecyl group, which enhances its surfactant properties compared to simpler sulfonic acids. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities.
Properties
CAS No. |
24271-19-0 |
|---|---|
Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(9,9-dimethyldecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-18(2,3)15-9-7-5-4-6-8-10-16-11-13-17(14-12-16)22(19,20)21/h11-14H,4-10,15H2,1-3H3,(H,19,20,21) |
InChI Key |
LATSHRXSHSGKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



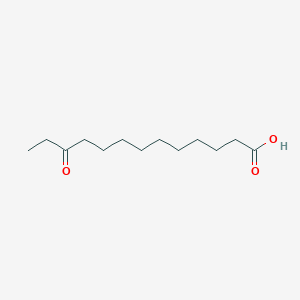
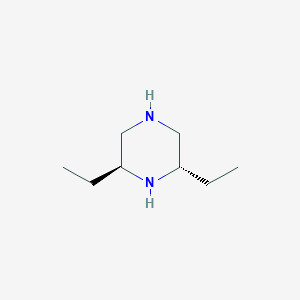
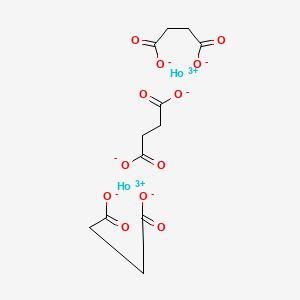
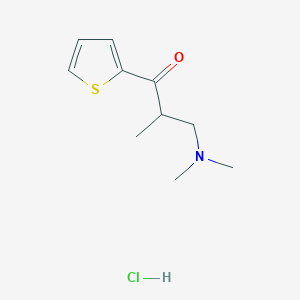


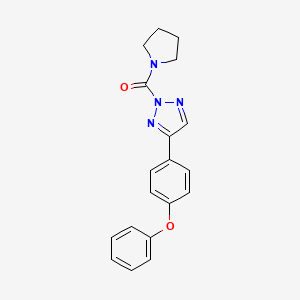
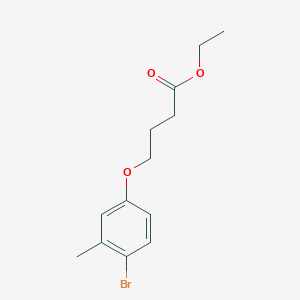
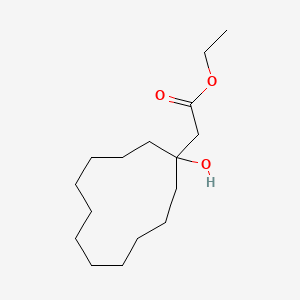
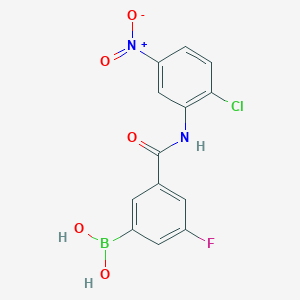
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

